molecular formula C16H18OS B065037 2-(Pentamethylbenzoyl)thiophene CAS No. 175136-70-6

2-(Pentamethylbenzoyl)thiophene

Cat. No.: B065037
CAS No.: 175136-70-6
M. Wt: 258.4 g/mol
InChI Key: ZGEZTRBQIJWTJL-UHFFFAOYSA-N
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Description

2-(Pentamethylbenzoyl)thiophene is an organic compound with the molecular formula C₁₆H₁₈OS. It consists of a thiophene ring substituted with a pentamethylbenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentamethylbenzoyl)thiophene typically involves the acylation of thiophene with pentamethylbenzoyl chloride. This reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) under anhydrous conditions. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the thiophene ring to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Pentamethylbenzoyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Pentamethylbenzoyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pentamethylbenzoyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Uniqueness: 2-(Pentamethylbenzoyl)thiophene is unique due to the presence of the pentamethylbenzoyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity or stability profiles .

Properties

IUPAC Name

(2,3,4,5,6-pentamethylphenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18OS/c1-9-10(2)12(4)15(13(5)11(9)3)16(17)14-7-6-8-18-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEZTRBQIJWTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=CS2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334023
Record name 2-(Pentamethylbenzoyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-70-6
Record name 2-(Pentamethylbenzoyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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